![molecular formula C9H8N2S2 B2356357 N-(benzo[d]thiazol-5-yl)ethanethioamide CAS No. 1396866-10-6](/img/structure/B2356357.png)
N-(benzo[d]thiazol-5-yl)ethanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of N-(benzo[d]thiazol-5-yl)ethanethioamide was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
In biological activity studies, the AChE, butyrylcholinesterase (BChE), MAO-A, and MAO-B inhibitory potentials of all compounds were evaluated using the in vitro fluorometric method .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of N-(benzo[d]thiazol-5-yl)ethanethioamide Applications
Anti-Tubercular Agent: N-(benzo[d]thiazol-5-yl)ethanethioamide derivatives have been studied for their potential as anti-tubercular compounds . These compounds exhibit inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The synthesis of these derivatives often involves techniques such as diazo-coupling, Knoevenagel condensation, and microwave irradiation. The structure-activity relationship and molecular docking studies suggest that these derivatives can serve as potent inhibitors with enhanced anti-tubercular activity .
Antimicrobial Activity: The thiazole moiety is a critical structure in the development of new antimicrobial agents. N-(benzo[d]thiazol-5-yl)ethanethioamide and its derivatives have been shown to possess significant antimicrobial properties . These compounds are synthesized through various pathways and screened for their efficacy against different microbial strains, contributing to the development of new antimicrobial drugs .
Alzheimer’s Disease Treatment: Compounds containing the benzo[d]thiazol-5-yl group have been identified as potential O-GlcNAcase inhibitors . These inhibitors are promising for the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD), progressive supranuclear palsy (PSP), and other tauopathies. By inhibiting O-GlcNAcase, these compounds can modulate tau phosphorylation, which is a significant factor in the pathogenesis of these diseases .
Antifungal Applications: The synthesis of N-(benzo[d]thiazol-5-yl)ethanethioamide derivatives has been directed towards developing new antifungal agents . These derivatives are tested for their ability to inhibit fungal growth, offering a pathway to novel treatments for fungal infections .
Anti-Inflammatory and Analgesic Properties: Thiazole derivatives, including those with the N-(benzo[d]thiazol-5-yl)ethanethioamide structure, have been explored for their anti-inflammatory and analgesic effects . These compounds can potentially be used to develop new medications that alleviate pain and reduce inflammation with fewer side effects compared to current treatments .
Antitumor and Cytotoxic Drug Development: Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities . This makes N-(benzo[d]thiazol-5-yl)ethanethioamide a valuable scaffold for the design and synthesis of new compounds that could act as cancer therapeutics .
Antiviral and Antiretroviral Effects: The thiazole ring is present in several biologically active compounds with antiviral and antiretroviral properties . Derivatives of N-(benzo[d]thiazol-5-yl)ethanethioamide may be developed to target specific viruses, including HIV, contributing to the arsenal of antiviral medications .
Neuroprotective Applications: Due to their diverse biological activities, thiazole derivatives are also being investigated for their neuroprotective properties . Compounds based on N-(benzo[d]thiazol-5-yl)ethanethioamide could potentially be used in the treatment of neurological disorders, protecting nerve cells from damage and degeneration .
Wirkmechanismus
Target of Action
N-(benzo[d]thiazol-5-yl)ethanethioamide and its derivatives have been found to exhibit anti-inflammatory properties . The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their enzymatic activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins . This leads to a decrease in the levels of prostaglandins, which are responsible for pain, fever, and inflammation .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of inflammation . By inhibiting the COX enzymes, the compound decreases the production of prostaglandins, leading to a reduction in inflammation .
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-5-yl)ethanethioamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S2/c1-6(12)11-7-2-3-9-8(4-7)10-5-13-9/h2-5H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKANVCRBJQOBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=S)NC1=CC2=C(C=C1)SC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)ethanethioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

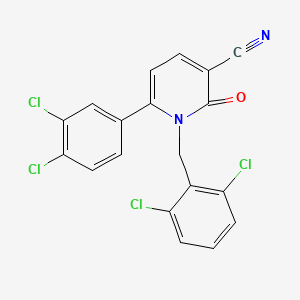
![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)
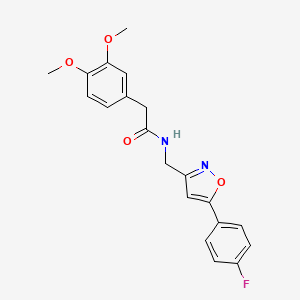
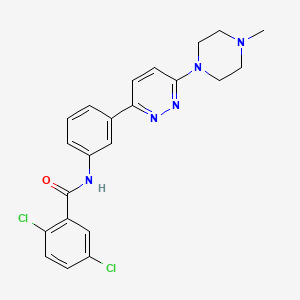
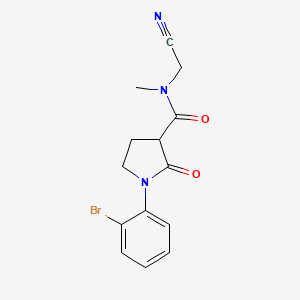
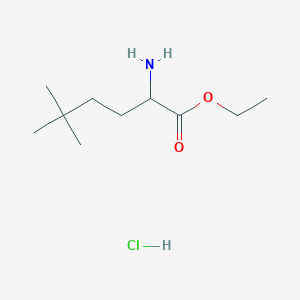
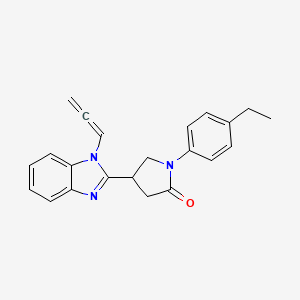
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)
![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)
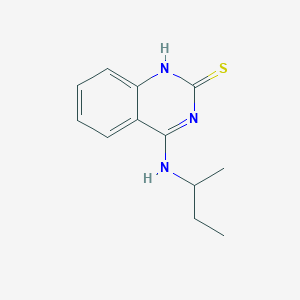
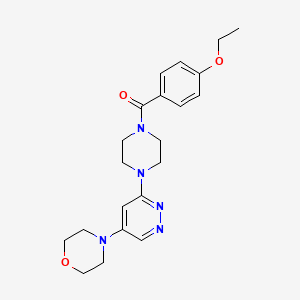
![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)

![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)